

Isotopic Purity of 2-(2-Aminoethylamino)ethanold4: A Technical Guide

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Compound of Interest		
Compound Name:	2-(2-Aminoethylamino)ethanol-d4	
Cat. No.:	B565554	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2-(2-

Aminoethylamino)ethanol-d4 (AEEA-d4), a deuterated analog of 2-(2-

Aminoethylamino)ethanol. Deuterated compounds are of significant interest in pharmaceutical and metabolic research due to their potential to alter metabolic pathways and enhance pharmacokinetic profiles. This document outlines the quantitative data regarding the isotopic purity of commercially available AEEA-d4, details the experimental protocols for its determination, and presents a logical workflow for its synthesis and analysis.

Quantitative Data on Isotopic Purity

The isotopic purity of **2-(2-Aminoethylamino)ethanol-d4** is a critical parameter for its application in research. Commercially available standards of this compound typically exhibit a high degree of deuterium incorporation. The following table summarizes the reported isotopic purity from various suppliers.

Supplier	Chemical Purity (by HPLC)	Isotopic Purity (atom % D)
BOC Sciences	95%	98%
Coompo Research Chemicals	Not specified	98%

Table 1: Reported Purity of Commercial 2-(2-Aminoethylamino)ethanol-d4[1][2]



Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like AEEA-d4 relies on sophisticated analytical techniques capable of differentiating between isotopes. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Mass Spectrometry Protocol for Isotopic Purity Analysis

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful technique for determining the isotopic enrichment of a compound.[1][3][4][5]

Objective: To determine the relative abundance of deuterated and non-deuterated isotopologues of 2-(2-Aminoethylamino)ethanol.

Instrumentation:

- A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled with an electrospray ionization (ESI) source.
- An ultra-performance liquid chromatography (UPLC) system for sample introduction.

Procedure:

- Sample Preparation: Prepare a dilute solution of **2-(2-Aminoethylamino)ethanol-d4** in a suitable solvent such as methanol or acetonitrile.
- Instrument Calibration: Calibrate the mass spectrometer to ensure high mass accuracy.
- Infusion and Data Acquisition: Infuse the sample solution directly into the ESI source or inject it through the UPLC system. Acquire the full scan mass spectrum in positive ion mode. The mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ will be observed.
 - Unlabeled AEEA (C₄H₁₂N₂O): Molecular Weight = 104.15 g/mol
 - AEEA-d4 (C₄H₈D₄N₂O): Molecular Weight = 108.18 g/mol [4]



- Data Analysis:
 - Identify the ion cluster corresponding to the protonated molecule.
 - Determine the relative intensities of the peaks corresponding to the unlabeled ([M+H]+), partially deuterated, and fully deuterated ([M+D4+H]+) species.
 - Calculate the isotopic purity using the following formula:
 - Isotopic Purity (%) = [Intensity of (M+D₄+H)⁺ / Σ Intensities of all isotopologues] x 100

NMR Spectroscopy Protocol for Isotopic Purity Analysis

Deuterium NMR (²H or D-NMR) spectroscopy is a direct and quantitative method to determine the extent and position of deuteration.

Objective: To quantify the deuterium incorporation in **2-(2-Aminoethylamino)ethanol-d4**.

Instrumentation:

A high-field NMR spectrometer equipped with a deuterium probe.

Procedure:

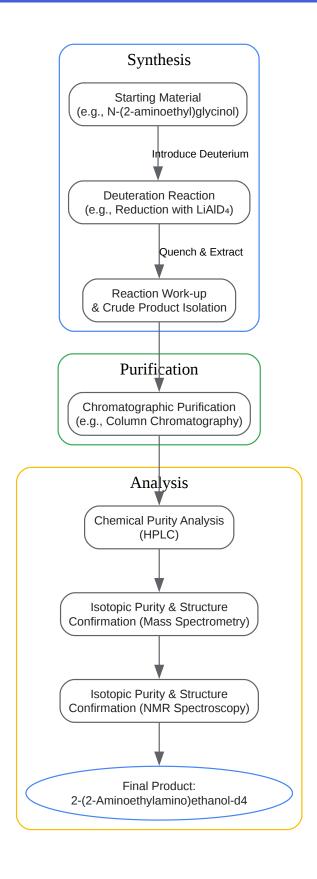
- Sample Preparation: Dissolve a known amount of **2-(2-Aminoethylamino)ethanol-d4** in a non-deuterated solvent (e.g., CHCl₃ or DMSO).
- ¹H NMR Spectrum Acquisition: Acquire a standard proton NMR spectrum to identify any residual proton signals at the sites of deuteration.
- ²H NMR Spectrum Acquisition: Acquire a deuterium NMR spectrum. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum.
- Data Analysis:
 - Integrate the signals in the ²H NMR spectrum corresponding to the deuterated positions.
 - Compare the integral of the deuterium signals to the integral of a known internal standard or to the residual proton signals in the ¹H NMR spectrum to calculate the atom % D.



Synthesis and Analysis Workflow

The production of high-purity **2-(2-Aminoethylamino)ethanol-d4** involves a multi-step process that includes chemical synthesis followed by rigorous purification and analysis.





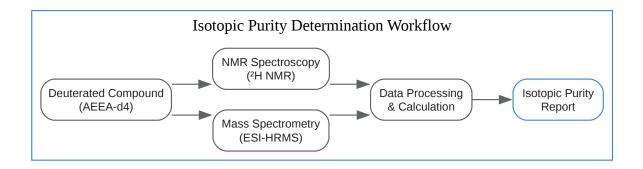
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Caption: Workflow for the synthesis and analysis of **2-(2-Aminoethylamino)ethanol-d4**.



Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical relationships in the analysis of deuterated compounds and a generalized experimental workflow for determining isotopic purity.



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Caption: Generalized experimental workflow for isotopic purity determination.

This guide provides a foundational understanding of the isotopic purity of **2-(2-Aminoethylamino)ethanol-d4**. For specific research applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform in-house verification of isotopic enrichment using the protocols outlined herein.

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